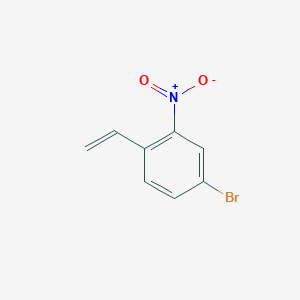![molecular formula C9H15BrO3 B13559583 Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)
Methyl2-[4-(bromomethyl)oxan-4-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-[4-(bromomethyl)oxan-4-yl]acetate is a chemical compound with the molecular formula C9H15BrO3 and a molecular weight of 251.1176 . This compound is characterized by the presence of a bromomethyl group attached to an oxane ring, which is further connected to an acetate group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-[4-(bromomethyl)oxan-4-yl]acetate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the oxane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-[4-(bromomethyl)oxan-4-yl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted oxane derivatives.
Oxidation Reactions: Formation of oxane carboxylic acids or ketones.
Reduction Reactions: Formation of oxane alcohols.
Applications De Recherche Scientifique
Methyl2-[4-(bromomethyl)oxan-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl2-[4-(bromomethyl)oxan-4-yl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The acetate group can participate in esterification and hydrolysis reactions, making the compound versatile in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl2-[4-(chloromethyl)oxan-4-yl]acetate
- Methyl2-[4-(iodomethyl)oxan-4-yl]acetate
- Methyl2-[4-(hydroxymethyl)oxan-4-yl]acetate
Uniqueness
Methyl2-[4-(bromomethyl)oxan-4-yl]acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H15BrO3 |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
methyl 2-[4-(bromomethyl)oxan-4-yl]acetate |
InChI |
InChI=1S/C9H15BrO3/c1-12-8(11)6-9(7-10)2-4-13-5-3-9/h2-7H2,1H3 |
Clé InChI |
PHGRCOKADULZOK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1(CCOCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


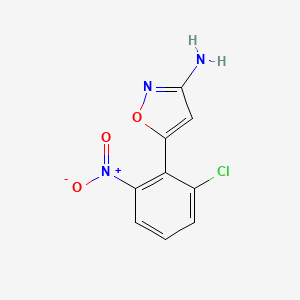

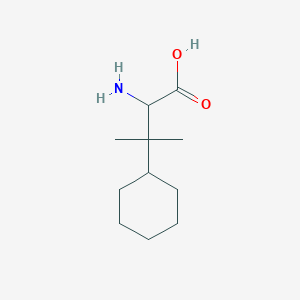

![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
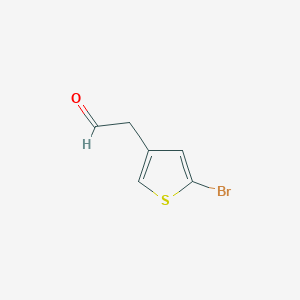
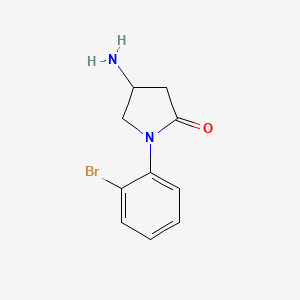
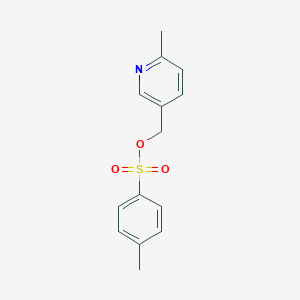
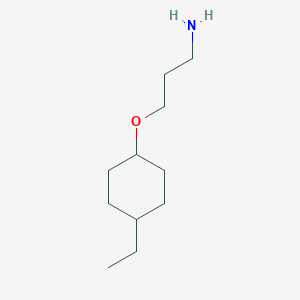
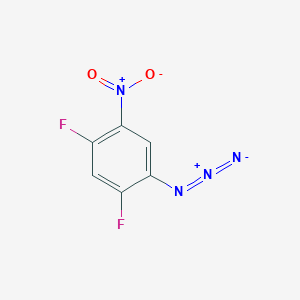
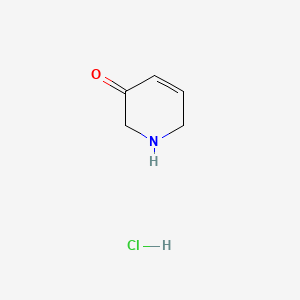
![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
